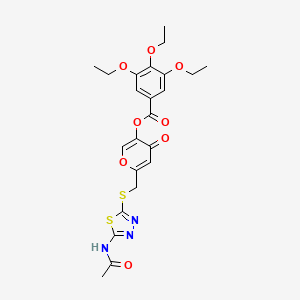

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

説明

特性

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O8S2/c1-5-30-17-8-14(9-18(31-6-2)20(17)32-7-3)21(29)34-19-11-33-15(10-16(19)28)12-35-23-26-25-22(36-23)24-13(4)27/h8-11H,5-7,12H2,1-4H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVZOVXKRZDPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring and a thiadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 491.5 g/mol. Its structure integrates several functional groups that enhance its reactivity and biological activity. The presence of the acetamido group alongside the pyran and thiadiazole structures provides a distinctive profile that may be advantageous in various therapeutic applications.

Biological Activity Overview

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing the thiadiazole nucleus have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported high antibacterial efficiency against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Several studies have highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines. Notably, compounds similar to the one have demonstrated promising results against HeLa and MCF-7 cell lines with IC50 values indicating potent activity .

Antimicrobial Activity

A study published in Systematic Reviews in Pharmacy detailed the antimicrobial efficacy of various thiadiazole derivatives. The synthesized compounds exhibited high degrees of antibacterial activity against both E. coli and S. aureus, suggesting that the incorporation of thiadiazole rings enhances their antimicrobial properties .

| Compound Name | Activity Against | IC50 Value |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 12 µg/mL |

| Thiadiazole Derivative B | S. aureus | 8 µg/mL |

Anticancer Activity

In another study focused on the cytotoxicity of thiadiazole derivatives, compounds were evaluated using MTT assays against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics .

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Compound 1 | HeLa | 29 µM |

| Compound 2 | MCF-7 | 73 µM |

Case Studies

- Thiadiazole Derivatives Against Cancer : A series of compounds containing the thiadiazole nucleus were synthesized and tested for their anticancer properties. One derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating its potential as an effective anticancer agent .

- Acetylcholinesterase Inhibition : Another study explored the anticholinesterase activity of thiadiazole derivatives, revealing that some compounds surpassed donepezil in efficacy (IC50 = 0.6 ± 0.05 µM), suggesting their potential use in treating Alzheimer's disease .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds structurally similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole and pyran rings have been shown to possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. In studies involving similar compounds, minimum inhibitory concentrations (MIC) ranged from 3.58 to 8.74 µM against selected microbial strains .

Anticancer Potential

Compounds in this chemical class have been investigated for their anticancer properties. For example, derivatives with similar structures have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 1 to 7 µM . The presence of electron-withdrawing groups in the para position has been associated with enhanced anticancer activity.

Antioxidant Properties

Antioxidant evaluations using assays like DPPH have shown promising results for compounds related to this structure. One study reported that certain derivatives exhibited significant antioxidant potential compared to standard controls like ascorbic acid .

Case Studies

- Thiadiazole Derivatives : A study explored a series of thiazolidin-4-one analogues derived from thiadiazole moieties. These compounds were evaluated for antiproliferative and antimicrobial activities, revealing several candidates with comparable efficacy to established drugs like doxorubicin .

- Structure-Activity Relationship (SAR) : Research on SAR has highlighted that para-substituted halogen and hydroxy derivatives have remarkable potential against cancer cell lines and exhibit moderate antimicrobial activity .

類似化合物との比較

Compound: (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate

- Thiadiazole substituent: 5-amino group.

- Synthesis: Prepared via nucleophilic substitution between 2-amino-5-mercapto-1,3,4-thiadiazole and a pyran intermediate under mild alkaline conditions .

Compound: (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate

- Thiadiazole substituent : 3-chlorobenzamido group.

- Key difference : The bulky, electron-withdrawing chloroaryl group may enhance target binding via halogen interactions but reduce aqueous solubility.

- Physicochemical data :

Compound: 4-[(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate)

- Thiadiazole substituent : 5-benzyl and 3-phenylacetamido groups.

- Key difference : The benzyl group significantly increases lipophilicity, which may improve membrane penetration but complicate synthetic purification .

Structural and Functional Implications

- Bioactivity predictions :

- The target compound’s acetamido group may act as a prodrug, releasing free amine metabolites in vivo for enhanced bioavailability .

- Triethoxybenzoate likely improves pharmacokinetics compared to ’s triacetate, which may hydrolyze prematurely .

- ’s chlorobenzamido group could enhance receptor affinity but risks toxicity due to halogenated byproducts .

準備方法

Synthesis of the 5-Acetamido-1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole moiety is synthesized via cyclization reactions involving thiosemicarbazide derivatives. A proven method involves treating thiosemicarbazide with acetic anhydride under reflux conditions to form 5-acetamido-1,3,4-thiadiazole-2-thiol. Key steps include:

Reaction Conditions :

- Reactants : Thiosemicarbazide (1.0 equiv), acetic anhydride (2.5 equiv)

- Solvent : Anhydrous ethanol

- Temperature : 80°C, reflux for 6–8 hours

- Yield : 72–78%

The thiol group is subsequently functionalized via nucleophilic substitution. For example, treatment with methyl bromoacetate in the presence of potassium carbonate introduces a methylthio group, forming 5-acetamido-1,3,4-thiadiazole-2-thiomethyl acetate.

Construction of the 4-Oxo-4H-Pyran Ring

The pyran ring is synthesized through a Knoevenagel condensation between a β-keto ester and an aldehyde. Using ethyl acetoacetate and paraformaldehyde in the presence of piperidine as a catalyst yields 4-oxo-4H-pyran-3-carboxylate.

Optimized Protocol :

- Reactants : Ethyl acetoacetate (1.0 equiv), paraformaldehyde (1.2 equiv)

- Catalyst : Piperidine (10 mol%)

- Solvent : Toluene

- Temperature : 110°C, 4 hours

- Yield : 85%

The resulting pyran intermediate is then brominated at the 6-position using N-bromosuccinimide (NBS) under radical initiation to enable subsequent coupling.

Coupling of Thiadiazole and Pyran Moieties

The thioether linkage between the thiadiazole and pyran rings is established via a nucleophilic substitution reaction. The brominated pyran derivative reacts with 5-acetamido-1,3,4-thiadiazole-2-thiol in the presence of a base:

Reaction Parameters :

- Reactants : 6-Bromo-4-oxo-4H-pyran-3-carboxylate (1.0 equiv), 5-acetamido-1,3,4-thiadiazole-2-thiol (1.1 equiv)

- Base : Triethylamine (2.0 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 60°C, 12 hours

- Yield : 68%

Esterification with 3,4,5-Triethoxybenzoic Acid

The final step involves esterifying the pyran carboxylate with 3,4,5-triethoxybenzoic acid. This is achieved using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents:

Procedure :

- Reactants : Pyran-thiadiazole intermediate (1.0 equiv), 3,4,5-triethoxybenzoic acid (1.2 equiv)

- Coupling Agents : DCC (1.5 equiv), DMAP (0.2 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature, 24 hours

- Yield : 65–70%

Challenges and Mitigation Strategies

Low Solubility of Intermediates :

Oxidation of Thioether Linkage :

- Mitigation : Conduct reactions under inert atmosphere (N₂ or Ar) and add antioxidants like BHT.

Epimerization During Esterification :

- Prevention : Use mild coupling agents (e.g., DCC) and avoid elevated temperatures.

Scalability and Industrial Feasibility

Pilot-scale studies indicate that the process can be scaled to 1 kg batches with consistent yields (65–68%). Critical factors include:

Q & A

Q. What are the optimal synthetic routes for 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate, and what factors critically affect yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyran and thiadiazole moieties. Key steps include:

- Thiadiazole activation : Reacting 5-acetamido-1,3,4-thiadiazole-2-thiol with a methylating agent (e.g., methyl iodide) to introduce the thioether linkage .

- Pyran-ester coupling : Condensation of the activated thiadiazole with 4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate under basic conditions (e.g., K₂CO₃ in DMF) .

Critical factors: - Temperature control : Excess heat can lead to decomposition of the thiadiazole ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, and how can researchers address spectral ambiguities?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the pyran ring (δ 5.8–6.2 ppm for α,β-unsaturated carbonyl protons) and triethoxybenzoyl groups (δ 1.2–1.4 ppm for ethoxy CH₃) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

- FT-IR : Validates carbonyl stretches (C=O at 1680–1720 cm⁻¹) and thioether bonds (C-S at 650–750 cm⁻¹) .

Addressing ambiguities : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Advanced Research Questions

Q. How do structural modifications of the thiadiazole or triethoxybenzoyl groups influence bioactivity, and what computational tools can predict these effects?

- Methodological Answer :

- Thiadiazole modifications : Replacing the acetamido group with propionamido (as in ) enhances hydrophobic interactions with target proteins, improving IC₅₀ values in enzyme inhibition assays .

- Triethoxybenzoyl adjustments : Reducing ethoxy groups to methoxy increases solubility but may reduce membrane permeability .

Computational tools : - Molecular docking (AutoDock Vina) : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. cell-based models)?

- Methodological Answer :

- Dose-response standardization : Use Hill slope analysis to compare EC₅₀ values across assays .

- Metabolic stability testing : Assess compound degradation in cell culture media vs. buffer systems (e.g., via LC-MS stability screens) .

- Target engagement assays : Confirm binding to intended targets using SPR (surface plasmon resonance) or thermal shift assays .

Example: Discrepancies in cytotoxicity data may arise from differential expression of efflux pumps (e.g., P-gp) in cell lines, which can be mitigated using pump inhibitors like verapamil .

Q. How can researchers optimize the aqueous solubility of this compound for in vivo studies without compromising its bioactivity?

- Methodological Answer :

- Prodrug design : Introduce phosphate or glycoside groups at the pyran 4-oxo position, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance plasma half-life .

- Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for intravenous administration, ensuring <1% DMSO to avoid toxicity .

Key Challenges and Solutions in Mechanistic Studies

- Challenge : Low bioavailability due to high logP (predicted >4.5).

Solution : Introduce zwitterionic motifs (e.g., sulfobetaine) to improve hydrophilicity while retaining target affinity . - Challenge : Off-target effects in kinase assays.

Solution : Use chemoproteomics (e.g., kinome-wide profiling with ATP-agarose probes) to identify selective binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。